molecular formula C18H34O4 B549202 Octadecanedioic acid CAS No. 871-70-5

Octadecanedioic acid

Cat. No. B549202
CAS RN: 871-70-5
M. Wt: 314.5 g/mol
InChI Key: BNJOQKFENDDGSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

ODDA can be synthesized through various methods. One method involves carrying out a double decomposition reaction on a compound under the condition of a Grubbs catalyst to generate an unsaturated acid compound . Another method involves dissolving dimethyl octadecanedioate in methanol, adding sodium hydroxide aqueous solution, heating to 50°C under stirring for hydrolysis reaction . The reaction system is then cooled to room temperature, and the pH value is adjusted to be within the range of 2-3 by hydrochloric acid .


Molecular Structure Analysis

The molecular structure of ODDA consists of 18 carbon atoms, 34 hydrogen atoms, and 4 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C18H34O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-16H2,(H,19,20)(H,21,22) .


Chemical Reactions Analysis

ODDA is used in the synthesis of nylon, polyamide, and adhesives due to its high effectiveness . It is also used in the manufacture of engineering polymers such as polyphenylene oxide, polyphenylene ethers, polyetherimides, polyurethanes, polycarbonates, epoxy, latent curing epoxies, and powder coatings .


Physical And Chemical Properties Analysis

ODDA is a white to pale yellow solid . It is slightly soluble in water and soluble in ethyl ether . It has a density of 1.0±0.1 g/cm3, a boiling point of 480.9±18.0 °C at 760 mmHg, and a flash point of 258.8±17.7 °C .

Scientific Research Applications

Gas Chromatography-Mass Spectrometry in Skin Samples

Octadecanedioic acid is analyzed in human skin samples and transdermal perfusates using gas chromatography-mass spectrometry. This method is validated for accurate and precise determination, demonstrating its importance in dermatological research and skin pharmacology (Judefeind et al., 2008).

Adsorption Studies on Silica

Research on the adsorption properties of this compound on silica surfaces has been conducted. These studies are crucial in understanding interactions at liquid-solid interfaces, with implications for materials science and surface chemistry (Low & Lee, 1973).

Albumin Binding Sites

This compound's binding to albumin is studied to understand its potential effects on cellular processes and toxicity. This research is significant in the biomedical field, particularly regarding drug interactions and metabolic pathways (Tonsgard & Meredith, 1991).

Plant Defense Reactions

In plant biology, this compound derivatives are studied for their role in plant defense against pathogens and herbivores. Understanding these mechanisms is vital for agricultural sciences and crop protection strategies (Schaller, 2001).

Liquid Crystalline Phases in Polyesters

Studies on polyesters composed of this compound focus on their crystalline and liquid crystalline phases. Such research is pivotal in materials science, particularly for the development of new polymers with specific properties (Tokita et al., 1998).

Biocatalytic Route to Biobased Polyesters

Biobased polyesters derived from this compound are studied for their potential in sustainable material production. This research is important for environmental sciences and green chemistry (Yang et al., 2010).

Skin Whitening Agents

The use of this compound as a skin whitening agent is explored, particularly its mechanism of action related to peroxisome proliferator-activated receptors. This research contributes to dermatology and cosmetic science (Wiechers et al., 2005).

Plant Signaling in Response to Stress

The role of this compound derivatives in plant signaling, particularly in response to wounding and fungal elicitors, is studied. This research provides insights into plant physiology and stress responses (Rakwal et al., 2002).

Safety and Hazards

ODDA is considered toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical-resistant rubber gloves and chemical safety goggles should be used when handling ODDA .

Future Directions

The global ODDA market size was estimated at USD 8.39 billion in 2023 and is expected to reach USD 12.00 billion by 2030 . The increasing demand for ODDA in automotive and industrial applications is driving this growth .

properties

IUPAC Name

octadecanedioic acid
Source PubChem
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InChI

InChI=1S/C18H34O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-16H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJOQKFENDDGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1074331
Record name Octadecanedioic acid
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Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Solid
Record name Octadecanedioic acid
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CAS RN

871-70-5
Record name Octadecanedioic acid
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Record name Octadecane-1,18-dioic acid
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Record name OCTADECANE-1,18-DIOIC ACID
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In Example 3, acetone solution of 12-hydroxydodecanoic acid was replaced by 16-hydroxy hexadecanoic acid (100 mg) dissolved in chloroform (10 ml) and reaction time was set for 15 hours. 72 mg of 1,16-hexadecane dicarboxylic acid was produced.
Quantity
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

  • Enzyme Inhibition: Octadecanedioic acid exhibits inhibitory activity against glucoamylase and α-amylase, enzymes involved in carbohydrate digestion. This inhibition could potentially contribute to its antidiabetic effects by retarding glucose absorption. []
  • Albumin Binding: As a long-chain dicarboxylic acid, this compound can bind to human serum albumin (HSA), potentially within hydrophobic pockets similar to native long-chain fatty acids. This binding characteristic has been exploited to develop drug conjugates, such as this compound-Paclitaxel (ODDA-PTX), aiming for improved drug delivery and pharmacokinetics. [, , ]

A: * Molecular Formula: C18H34O4* Molecular Weight: 314.46 g/mol* Spectroscopic Data: * NMR: Studies using high-resolution 13C NMR have characterized the crystalline and liquid crystalline phases of polyesters containing this compound. [] * IR: Infrared spectroscopy has been utilized to investigate the adsorption of this compound on silica surfaces, providing insights into its interactions at the liquid-solid interface. []

ANone: this compound exhibits versatility in material applications, particularly in the development of polymers:

  • Polyamides: It serves as a valuable monomer for synthesizing various polyamides, including nylon-6,18, nylon-2,18, nylon-3,18, nylon-4,18, nylon-8,18, nylon-9,18, and nylon-12,18. These polyamides have been characterized using techniques like viscosimetry, thermal analysis, and spectroscopy (including 15N NMR to determine crystalline forms). [, ]
  • Polyesters: this compound is utilized in synthesizing polyesters with diverse properties. Its incorporation into betulin-based polyesters results in materials with tunable thermal properties, ranging from thermoplastics with good solubility to thermosets with enhanced thermal stability. [, ]
  • Amphiphilic Block Copolymers: Incorporation into mPEG-b-P(OA-DLLA)-b-mPEG block copolymers enables the formation of nanoparticles for potential drug delivery applications. These nanoparticles demonstrate controlled release of Paclitaxel and low cytotoxicity, indicating promise for controlled drug release systems. []

ANone: The provided research does not specifically focus on the catalytic properties of this compound. Its primary applications revolve around its use as a building block for polymers and drug conjugates.

A: While the provided research doesn't delve into in-depth computational studies, molecular docking simulations were performed to investigate the potential of this compound as an inhibitor of shikimate dehydrogenase in Staphylococcus aureus. This study suggests that this compound could potentially disrupt the shikimate pathway in bacteria, offering a potential target for novel antimicrobial agents. []

ANone: The provided research highlights the importance of this compound's long hydrocarbon chain in influencing its properties:

  • Albumin Binding: The length of the fatty acid chain in this compound conjugates significantly affects albumin binding affinity, which directly impacts the drug's pharmacokinetics and in vivo performance. For instance, increasing the chain length from this compound (C18) to Icosanedioic acid (C20) in insulin analogs resulted in a substantial increase in plasma half-life. []
  • Polymer Properties: In polyamides and polyesters, the length of the diacid (this compound) influences the polymer's melting point, crystallinity, and solubility, impacting its material properties and applications. [, ]

ANone: While the provided research doesn't explicitly address the intrinsic stability of this compound, its formulation into drug conjugates and polymers offers insights:

  • Drug Conjugates: Conjugation of Paclitaxel with this compound (ODDA-PTX) followed by complexation with human serum albumin (HSA) results in a formulation with improved stability, enhanced solubility, and favorable pharmacokinetics compared to free Paclitaxel. []
  • Nanoparticles: Incorporation into amphiphilic block copolymers like mPEG-b-P(OA-DLLA)-b-mPEG enables the formation of nanoparticles, enhancing the solubility and bioavailability of hydrophobic drugs like Paclitaxel. []

ANone: The provided research primarily focuses on the synthesis, characterization, and potential applications of this compound and its derivatives. Information regarding specific SHE regulations is not discussed.

  • ODDA-PTX: This conjugate exhibits significantly different pharmacokinetics compared to traditional Paclitaxel formulations. Its binding to HSA leads to a longer circulation half-life, allowing for potentially less frequent dosing and reduced toxicity. []
  • Insulin Icodec: This acylated insulin analog, incorporating Icosanedioic acid (C20), demonstrates a prolonged half-life of 196 hours in humans, enabling once-weekly administration. This modification highlights the impact of fatty acid chain length on the PK/PD of conjugated drugs. []

A: * ODDA-PTX: This conjugate demonstrated superior efficacy compared to traditional Paclitaxel formulations (Cremophor EL-formulated paclitaxel and Abraxane) in preclinical studies using subcutaneous murine xenograft models of human cancer. [] * Insulin Icodec: In phase-2 clinical trials, once-weekly insulin icodec, which incorporates a C20 fatty diacid, provided safe and effective glycemic control comparable to once-daily insulin glargine in patients with type 2 diabetes. []

ANone: The provided research does not discuss resistance mechanisms related to this compound or its derivatives.

A: * Albumin Binding: Exploiting this compound's affinity for HSA, researchers have developed conjugates like ODDA-PTX. This strategy leverages HSA as a natural carrier, potentially improving drug solubility, circulation half-life, and tumor targeting (through the enhanced permeability and retention effect). []* Nanoparticles: this compound's incorporation into amphiphilic block copolymers facilitates the formation of nanoparticles, encapsulating hydrophobic drugs like Paclitaxel. This approach enhances drug solubility, bioavailability, and potentially enables controlled release. []

ANone: The provided research does not discuss biomarkers associated with this compound or its derivatives.

ANone: Various analytical techniques have been employed to characterize and quantify this compound and its derivatives:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method, coupled with derivatization techniques like trimethylsilylation, allows for the sensitive and accurate determination of this compound in complex matrices like human skin and transdermal perfusates. []
  • High-Performance Liquid Chromatography (HPLC): This versatile technique is used to identify and quantify this compound in plant extracts and to study the release profile of this compound-drug conjugates from nanoparticle formulations. [, ]
  • Nuclear Magnetic Resonance (NMR): High-resolution 13C NMR provides structural information about this compound-containing polymers, including their crystalline and liquid crystalline phases. []
  • Infrared Spectroscopy (IR): IR spectroscopy, including internal reflection techniques, offers insights into the adsorption behavior of this compound on solid surfaces, elucidating its interactions at the liquid-solid interface. [, ]
  • Gel Permeation Chromatography (GPC): This technique is essential for determining the molecular weight distribution of this compound-containing polymers, providing valuable information about their size and homogeneity. []
  • Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): This technique helps elucidate the structure of this compound-containing polymers by identifying the main monomeric units present. []

ANone: The provided research does not specifically address the environmental impact or degradation of this compound.

A: * Solubility Enhancement: Conjugation of this compound to Paclitaxel (ODDA-PTX) and subsequent complexation with HSA significantly enhances the drug's solubility, potentially improving its bioavailability. [] * Nanoparticle Formulation: Incorporation of this compound into amphiphilic block copolymers to form nanoparticles further enhances the solubility of hydrophobic drugs like Paclitaxel, potentially leading to improved bioavailability. []

ANone: The provided research does not delve into the specifics of quality control and assurance measures for this compound-containing products.

ANone: The provided research does not address the immunogenicity of this compound.

ANone: The research does not provide information about the interactions of this compound with drug transporters.

ANone: The provided research does not provide insights into the potential of this compound to induce or inhibit drug-metabolizing enzymes.

  • Biocompatible Polymers: The use of this compound in synthesizing betulin-based polymers, some of which are proposed for biomedical applications, indicates potential biocompatibility. [, ]
  • Drug Delivery Systems: The successful formulation of this compound-Paclitaxel conjugates into nanoparticles with low cytotoxicity suggests biocompatibility for drug delivery applications. []

ANone: The provided research does not discuss specific strategies for recycling or waste management related to this compound.

ANone: The research highlights the use of standard analytical techniques like GC-MS, HPLC, NMR, IR spectroscopy, GPC, and MALDI-TOF MS in studying this compound and its derivatives, indicating the availability of these established tools and resources for further research.

ANone: While the provided research does not present a historical overview, the studies collectively demonstrate the evolution of this compound from a simple building block for polyamides to its exploration in drug delivery systems and other advanced applications.

ANone: The research highlights the interdisciplinary nature of this compound research, spanning:

  • Polymer Chemistry: Synthesis and characterization of various this compound-containing polyamides and polyesters. [, , , ]
  • Pharmaceutical Sciences: Development of this compound-drug conjugates and nanoparticle formulations for improved drug delivery and therapeutic efficacy. [, ]
  • Biochemistry: Investigating the potential of this compound as an enzyme inhibitor, particularly targeting shikimate dehydrogenase in bacteria. []
  • Analytical Chemistry: Employing a range of analytical techniques like GC-MS, HPLC, NMR, IR spectroscopy, GPC, and MALDI-TOF MS to characterize and quantify this compound and its derivatives. [, , , , , ]

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